
KRH-594 free acid
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
KRH-594 free acid is a potent, specific, and insurmountable angiotensin II type 1 receptor antagonist. It has shown significant potential in ameliorating hyperlipidemia and nephropathy in diabetic spontaneously hypertensive rats. Additionally, this compound prevents end-organ damage in stroke-prone spontaneously hypertensive rats .
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of KRH-594 free acid involves multiple steps, including the formation of key intermediates and their subsequent reactions. The detailed synthetic route and reaction conditions are proprietary and not publicly disclosed. it is known that the synthesis involves the use of specific reagents and catalysts to achieve the desired chemical structure .
Industrial Production Methods
Industrial production of this compound likely involves large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The process would include stringent quality control measures to maintain consistency and efficacy of the final product .
化学反应分析
Types of Reactions
KRH-594 free acid undergoes various chemical reactions, including:
Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen, leading to the formation of oxidized products.
Reduction: This reaction involves the addition of hydrogen or the removal of oxygen, resulting in reduced products.
Substitution: This reaction involves the replacement of one functional group with another, leading to the formation of substituted products.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and various nucleophiles for substitution reactions. The reaction conditions typically involve controlled temperatures, pH levels, and solvent systems to achieve the desired outcomes .
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield ketones or carboxylic acids, while reduction may produce alcohols or amines. Substitution reactions can result in a variety of functionalized derivatives .
科学研究应用
KRH-594 free acid has a wide range of scientific research applications, including:
Chemistry: Used as a reference compound in studies involving angiotensin II type 1 receptor antagonists.
Biology: Investigated for its effects on cellular signaling pathways and receptor interactions.
Medicine: Explored for its potential therapeutic effects in treating conditions like hypertension, hyperlipidemia, and nephropathy.
Industry: Utilized in the development of new pharmaceuticals and therapeutic agents
作用机制
KRH-594 free acid exerts its effects by selectively binding to and inhibiting the angiotensin II type 1 receptor. This inhibition prevents the receptor from interacting with its natural ligand, angiotensin II, thereby blocking the downstream signaling pathways involved in vasoconstriction, aldosterone secretion, and cellular proliferation. The molecular targets include the angiotensin II type 1 receptor and associated signaling molecules such as G-proteins and second messengers .
相似化合物的比较
KRH-594 free acid is unique compared to other angiotensin II type 1 receptor antagonists due to its high specificity and insurmountable inhibition. Similar compounds include:
Losartan: Another angiotensin II type 1 receptor antagonist with a different chemical structure and pharmacokinetic profile.
Candesartan: Known for its long-lasting effects and high binding affinity to the receptor.
Valsartan: Widely used in clinical settings for managing hypertension and heart failure
This compound stands out due to its potent and specific action, making it a valuable compound for research and potential therapeutic applications.
属性
分子式 |
C25H23N7O3S |
|---|---|
分子量 |
501.6 g/mol |
IUPAC 名称 |
2-[[5-ethyl-3-[[4-[2-(2H-tetrazol-5-yl)phenyl]phenyl]methyl]-1,3,4-thiadiazol-2-ylidene]carbamoyl]cyclopentene-1-carboxylic acid |
InChI |
InChI=1S/C25H23N7O3S/c1-2-21-29-32(25(36-21)26-23(33)19-8-5-9-20(19)24(34)35)14-15-10-12-16(13-11-15)17-6-3-4-7-18(17)22-27-30-31-28-22/h3-4,6-7,10-13H,2,5,8-9,14H2,1H3,(H,34,35)(H,27,28,30,31) |
InChI 键 |
UFZKNCXXIFQTNB-UHFFFAOYSA-N |
规范 SMILES |
CCC1=NN(C(=NC(=O)C2=C(CCC2)C(=O)O)S1)CC3=CC=C(C=C3)C4=CC=CC=C4C5=NNN=N5 |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


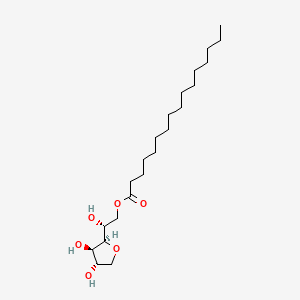
![7-[(3S,4S)-3-amino-4-(fluoromethyl)pyrrolidin-1-yl]-1-cyclopropyl-6-fluoro-8-methoxy-4-oxoquinoline-3-carboxylic acid](/img/structure/B10781952.png)
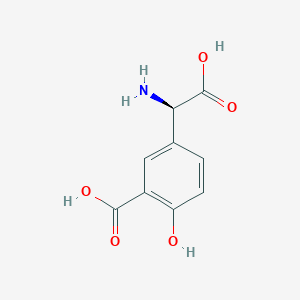
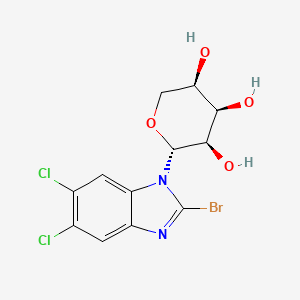
![(2S)-2-[[4-[(2,4-diaminopteridin-6-yl)methyl]-2,3-dihydro-1,4-benzothiazine-7-carbonyl]amino]hexanedioic acid](/img/structure/B10782002.png)
![2-(4-Amino-5-hydroxy-6-methyloxan-2-yl)oxy-5-chloro-18,32,35,37-tetrahydroxy-19-[[3-(4-hydroxyphenyl)-2-(methylamino)propanoyl]amino]-22-(2-methylsulfanylethyl)-20,23,26,42,44-pentaoxo-48-[3,4,5-trihydroxy-6-(hydroxymethyl)oxan-2-yl]oxy-7,13-dioxa-21,24,27,41,43-pentazaoctacyclo[26.14.2.23,6.214,17.18,12.129,33.010,25.034,39]pentaconta-3,5,8,10,12(48),14(47),15,17(46),29(45),30,32,34(39),35,37,49-pentadecaene-40-carboxylic acid](/img/structure/B10782005.png)

![2-[2-(1-benzylpiperidin-4-yl)ethyl]-9-methoxy-3H-pyrrolo[3,4-b]quinolin-1-one;(E)-but-2-enedioic acid](/img/structure/B10782012.png)
![[3,4,5-Tribenzoyloxy-6-[[5-(2,4-dioxopyrimidin-1-yl)-3,4-dihydroxyoxolan-2-yl]methoxysulfonylcarbamoyloxy]oxan-2-yl]methyl benzoate](/img/structure/B10782026.png)
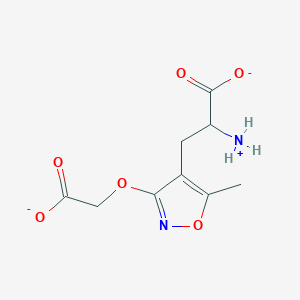
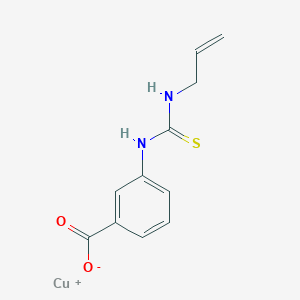
![Potassium; 2-[5-ethyl-3-[2''-(1H-tetrazol-5-yl)-biphenyl-4-ylmethyl]-3H-[1,3,4]thiadiazol-(2Z)-ylidenecarbamoyl]-cyclopent-1-enecarboxylate](/img/structure/B10782032.png)
![[5-[5-Amino-4-[(4-nitrophenyl)methylcarbamoyl]imidazol-1-yl]-3,4-dihydroxyoxolan-2-yl]methyl dihydrogen phosphate](/img/structure/B10782039.png)

